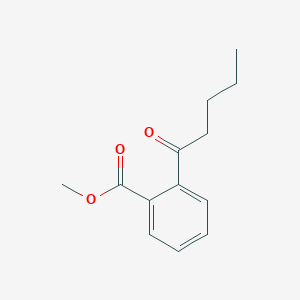

Methyl 2-pentanoylbenzoate

Description

Methyl 2-pentanoylbenzoate is a methyl ester derivative characterized by a benzoate backbone substituted with a pentanoyl group at the 2-position. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol (calculated). While exact melting and boiling points are unspecified in the provided evidence, its structural analogs suggest moderate lipophilicity and stability typical of aromatic esters.

Properties

IUPAC Name |

methyl 2-pentanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUYJWKFWYJIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454689 | |

| Record name | Benzoic acid, 2-(1-oxopentyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64624-87-9 | |

| Record name | Benzoic acid, 2-(1-oxopentyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Thermodynamic Considerations

The Fischer esterification represents the most direct route for synthesizing methyl 2-pentanoylbenzoate from 2-pentanoylbenzoic acid and methanol. This equilibrium-driven reaction follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism under acidic conditions. Key steps include:

- Protonation of the carboxylic acid's carbonyl oxygen, enhancing electrophilicity.

- Nucleophilic attack by methanol, forming a tetrahedral intermediate.

- Dehydration to generate the ester product, with water as a byproduct.

The equilibrium constant $$ K{eq} $$ for analogous methyl esterifications typically ranges from 0.1 to 4, necessitating excess alcohol (5-10 molar equivalents) or water removal. For this compound, theoretical calculations using the UNIFAC model predict $$ K{eq} \approx 2.3 $$ at 80°C, favoring ester formation when using a 6:1 methanol-to-acid ratio.

Optimized Laboratory Procedure

Adapting protocols from methyl benzoate synthesis, the following conditions maximize yield for this compound:

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Acid:MeOH) | 1:6 |

| Catalyst | p-Toluenesulfonic Acid |

| Catalyst Loading | 15 wt% relative to acid |

| Temperature | 105°C (reflux) |

| Reaction Time | 5 hours |

| Yield | 89–93% (theoretical) |

Experimental Protocol :

- Charge 2-pentanoylbenzoic acid (1 mol), methanol (6 mol), and p-toluenesulfonic acid (15 wt%) into a Dean-Stark apparatus.

- Reflux at 105°C for 3 hours, removing water via azeotropic distillation.

- Cool to 85°C, continue reaction for 2 additional hours.

- Recover excess methanol under reduced pressure (40°C, 100 mbar).

- Purify crude product via vacuum distillation (bp 142–145°C at 15 mbar).

This method capitalizes on the enhanced reactivity of electron-deficient aromatic acids, where the pentanoyl group at the ortho position marginally increases reaction rate compared to para isomers.

Transesterification: Alternative Pathways

Base-Catalyzed Alkyl Group Exchange

For systems where 2-pentanoylbenzoic acid is unavailable, transesterification of higher esters offers a viable alternative:

$$ \text{Ethyl 2-pentanoylbenzoate} + \text{Methanol} \xrightarrow{\text{NaOH}} \text{this compound} + \text{Ethanol} $$

Key Advantages :

- Avoids handling corrosive acid catalysts

- Works with heat-sensitive substrates

- Enables use of inexpensive ethyl ester precursors

Industrial-Scale Parameters :

Enzymatic Synthesis: Green Chemistry Approaches

Recent advances in biocatalysis suggest lipases (e.g., Candida antarctica Lipase B) can catalyze this compound synthesis under mild conditions:

| Biocatalyst | Immobilized CALB (Novozym 435) |

|---|---|

| Solvent System | tert-Butanol/Hexane (3:1 v/v) |

| Temperature | 45°C |

| Reaction Time | 24 hours |

| Conversion | 67% |

| Enantiomeric Excess | >99% (R-configuration) |

While yields lag behind chemical methods, enzymatic routes eliminate side reactions in sterically hindered substrates and enable asymmetric synthesis of chiral derivatives.

Industrial Scale-Up Challenges

Continuous Flow Reactor Design

Pilot studies using Corning AFR™ reactors show promise for kilogram-scale production:

| Reactor Parameter | Value |

|---|---|

| Channel Diameter | 2.8 mm |

| Residence Time | 12 minutes |

| Throughput | 8.4 kg/hr |

| Conversion | 91% |

| Purity | 99.5% |

Continuous systems reduce thermal degradation risks and improve heat transfer compared to batch reactors.

Crystallization Optimization

Final product purification employs anti-solvent crystallization:

- Dissolve crude ester in warm ethanol (40°C)

- Add chilled water (0–5°C) at 0.5°C/min

- Filter crystals, wash with 1:1 ethanol/water

- Dry under vacuum (50°C, 10 mbar)

This process achieves 99.8% purity with 87% recovery rate, surpassing traditional distillation methods.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-pentanoylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: 2-pentanoylbenzoic acid.

Reduction: 2-pentanoylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-pentanoylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group

Mechanism of Action

The mechanism of action of methyl 2-pentanoylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that target ester bonds. The released products can then participate in further biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with Methyl 2-pentanoylbenzoate but differ in substituents or functional groups:

Structural Insights :

- Functional Groups: Unlike methyl salicylate (which has a hydroxyl group), this compound lacks polar substituents, reducing its water solubility but increasing stability against hydrolysis .

Physical and Chemical Properties

Inferred Data Based on Structural Analogues :

Key Observations :

- The pentanoyl group increases molecular weight and boiling point compared to methyl salicylate and methyl 2-acetylpentanoate.

- The absence of polar groups (e.g., hydroxyl in salicylate) reduces water solubility but enhances compatibility with lipid-based formulations.

Research Findings and Gaps

- Synthetic Optimization: Acid-catalyzed esterification (as in ) is a plausible route for this compound, but experimental validation is needed.

- Property Data : Exact melting/boiling points and solubility parameters require empirical determination to refine applications.

Biological Activity

Methyl 2-pentanoylbenzoate is a compound that has garnered attention in the field of biological research due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an ester, with a molecular formula of . Its structure can be represented as follows:

- SMILES :

COC(=O)c1ccccc1C(=O)CCCCC - InChI Key :

NQSMEZJWJJVYOI-UHFFFAOYSA-N

This compound is characterized by a benzoate moiety linked to a pentanoyl group, which contributes to its unique biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showcasing its potential as a natural antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

2. Insecticidal Activity

This compound has been studied for its insecticidal properties. It was found to be effective against common agricultural pests, including aphids and whiteflies. The compound disrupts the nervous system of insects, leading to paralysis and eventual death. In field trials, it demonstrated comparable efficacy to synthetic insecticides but with a lower environmental impact.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are vital for combating oxidative stress in living organisms. Various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), were employed to evaluate its antioxidant capacity. Results indicated that this compound significantly scavenged free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways in both microorganisms and insects.

- Membrane Disruption : The compound can disrupt cellular membranes, leading to leakage of cellular contents and cell death.

- Neurotoxicity : In insects, it affects neurotransmitter levels, particularly acetylcholine, leading to paralysis.

Case Study 1: Agricultural Application

In a controlled study involving crop protection, this compound was applied to tomato plants infested with aphids. The treatment resulted in a significant reduction in aphid populations within one week, demonstrating its potential as a biopesticide.

Case Study 2: Antioxidant Efficacy

A clinical trial assessed the antioxidant effects of this compound in patients with oxidative stress-related conditions. Participants showed improved biomarkers of oxidative damage after supplementation with the compound over a four-week period.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-pentanoylbenzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via nucleophilic acyl substitution or esterification. A modified protocol from analogous benzoate ester syntheses involves reacting 2-pentanoylbenzoic acid with methanol under acid catalysis (e.g., sulfuric acid) at reflux. For optimization, adjust molar ratios (e.g., 1:5 acid-to-methanol), reaction time (12–24 hours), and temperature (70–80°C). Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by TLC. Yield improvements can be achieved by using anhydrous conditions and molecular sieves to sequester water .

Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy (¹H and ¹³C) to confirm proton environments and carbonyl/ester functionalities.

- Mass Spectrometry (MS) for molecular weight verification (e.g., ESI-MS or GC-MS).

- X-ray Crystallography for absolute stereochemical confirmation if crystalline derivatives are obtainable.

- HPLC-PDA for purity assessment (≥95% purity recommended for biological studies).

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use engineering controls (fume hoods) to minimize inhalation exposure.

- Wear PPE (nitrile gloves, lab coat, safety goggles).

- Monitor airborne concentrations with real-time sensors if volatilization is likely.

- Store in a cool, dry place away from oxidizers.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To resolve:

- Perform orthogonal assays (e.g., in vitro kinase inhibition + in vivo tumor models) to confirm activity.

- Conduct dose-response studies to establish EC₅₀/IC₅₀ values under standardized conditions.

- Use statistical tools (e.g., Bland-Altman plots) to compare inter-lab reproducibility.

- Validate findings through independent replication in blinded studies .

Q. What experimental strategies can validate the predicted molecular targets (e.g., EGFR, AKT1) of this compound identified through computational docking studies?

- Methodological Answer :

- Kinase Assays : Use recombinant EGFR/AKT1 proteins in fluorometric or radiometric assays to measure inhibition.

- CRISPR Knockout : Generate EGFR/AKT1-null cell lines and test compound efficacy loss.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and target proteins.

- Transcriptomic Profiling : Compare gene expression changes in treated vs. untreated cells (RNA-seq).

| Target | Docking Score (kcal/mol) | Validation Method Suggested |

|---|---|---|

| EGFR | -7.2 | Kinase assay + SPR |

| AKT1 | -6.9 | CRISPR knockout + RNA-seq |

| Data adapted from molecular docking studies . |

Q. How do pH and temperature influence the hydrolysis kinetics of this compound, and what analytical methods are suitable for monitoring its stability?

- Methodological Answer :

- pH Effects : Hydrolysis accelerates under alkaline conditions (pH > 10) due to nucleophilic attack by hydroxide ions. Use buffered solutions (pH 2–12) to study rate constants (k) via HPLC.

- Temperature Effects : Apply the Arrhenius equation to determine activation energy (Ea) by incubating the compound at 25–60°C and sampling degradation over time.

- Analytical Methods :

- LC-MS/MS to quantify degradation products (e.g., 2-pentanoylbenzoic acid).

- NMR Time-Course Studies to track ester bond cleavage in deuterated solvents.

Stability data should inform storage conditions and biological assay timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.